molecular formula C19H24N2O4S B4554202 N~2~-(4-ethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-ethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B4554202
M. Wt: 376.5 g/mol
InChI Key: VKDUOJWKLOVHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-ethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C19H24N2O4S and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.14567842 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

Weinreb amide functionality has been utilized in the development of synthetic equivalents for the convenient synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. This methodology provides a versatile approach to constructing complex heterocyclic structures, which are prevalent in many bioactive molecules (Harikrishna Kommidi, Sivaraman Balasubramaniam, & I. Aidhen, 2010).

Herbicidal Activity

The compound's sulfonamide and glycinamide moieties are of interest in the synthesis of phosphorus heterocycles with selective herbicidal activity. Such compounds have been synthesized using Lawesson's Reagent, indicating the potential for developing novel herbicides based on modifications of the glycinamide scaffold (Liang‐Nian He & Ruyu Chen, 1997).

Drug Metabolism and Biomarker Identification

In a broader context, modifications of sulfonamide compounds have been used to explore biocatalysis in drug metabolism, suggesting a potential avenue for studying the metabolic pathways and pharmacokinetics of similar compounds. Such research has implications for identifying metabolites and understanding the bioactivity of novel therapeutic agents (M. Zmijewski, T. Gillespie, D. Jackson, D. Schmidt, P. Yi, & P. Kulanthaivel, 2006).

Antitumor Sulfonamides

Research into sulfonamide derivatives has identified compounds with significant antitumor activity, highlighting the therapeutic potential of such molecules. The ability to modulate cell cycle and interact with specific cellular pathways makes these compounds interesting for further investigation as anticancer agents (T. Owa, A. Yokoi, K. Yamazaki, K. Yoshimatsu, T. Yamori, & T. Nagasu, 2002).

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-3-16-9-11-17(12-10-16)21(15-19(22)20-13-14-25-2)26(23,24)18-7-5-4-6-8-18/h4-12H,3,13-15H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDUOJWKLOVHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NCCOC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-ethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~2~-(4-ethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(4-ethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(4-ethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(4-ethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(4-ethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.